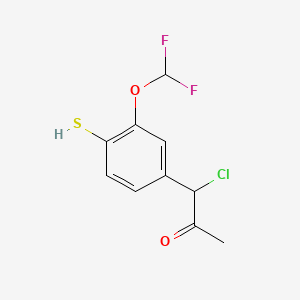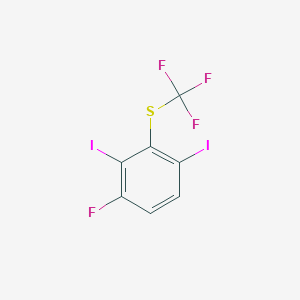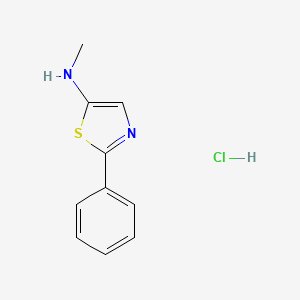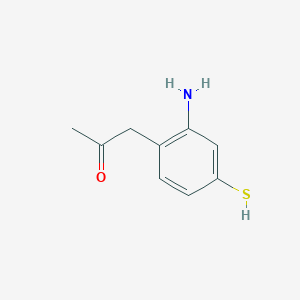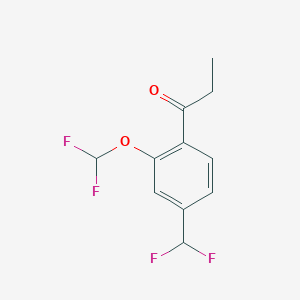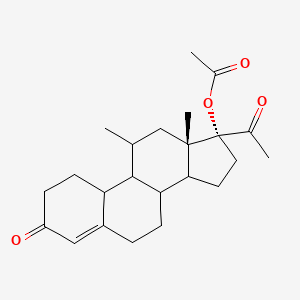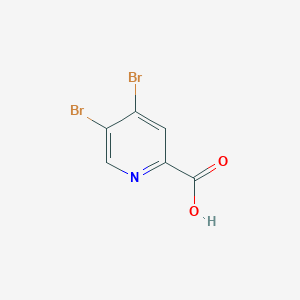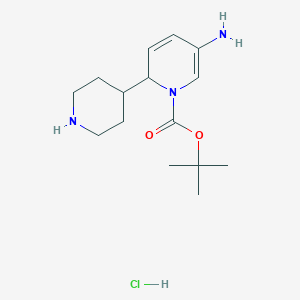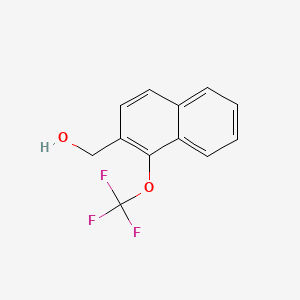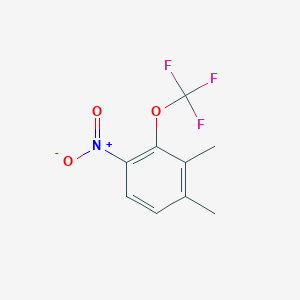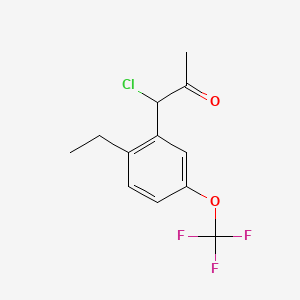
1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO. This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone. It is a versatile compound with significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 3-amino-2-iodobenzene with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one
- 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one
Comparison: 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C9H9ClINO |
|---|---|
Molekulargewicht |
309.53 g/mol |
IUPAC-Name |
1-(3-amino-2-iodophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,12H2,1H3 |
InChI-Schlüssel |
IGDHBTSSNQYGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


